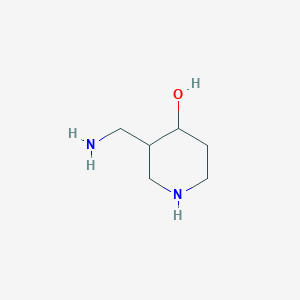

3-(Aminomethyl)piperidin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

3-(aminomethyl)piperidin-4-ol |

InChI |

InChI=1S/C6H14N2O/c7-3-5-4-8-2-1-6(5)9/h5-6,8-9H,1-4,7H2 |

InChI Key |

NQCKVWFTWTXDLR-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(C1O)CN |

Origin of Product |

United States |

Derivatization and Functionalization Strategies for 3 Aminomethyl Piperidin 4 Ol

Functional Group Transformations at the Aminomethyl Moiety

The primary amine of the aminomethyl group is a key site for a variety of chemical modifications, including condensation reactions, electrophilic substitutions, and acylations.

Schiff Base Formation via Condensation with Aldehydes and Ketones

The primary amino group of 3-(aminomethyl)piperidin-4-ol readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine.

In a study involving the closely related 4-(aminomethyl)piperidine (B1205859), Schiff bases were synthesized by reacting the amine with various substituted benzaldehydes. google.com The reactions were carried out in methanol (B129727) with a catalytic amount of glacial acetic acid at 60-70°C for 6-7 hours. google.com The formation of the imine was confirmed by the appearance of a characteristic proton signal for the -CH=N- group in the 1H NMR spectrum. google.com This methodology can be extrapolated to this compound, where the primary amine is expected to exhibit similar reactivity.

The general reaction for Schiff base formation is outlined below:

| Aldehyde/Ketone Reactant | Product | Reaction Conditions | Reference |

| 4-Bromobenzaldehyde | (E)-1-(piperidin-4-ylmethyl)-1-(4-bromobenzylidene)amine | Methanol, glacial acetic acid (catalytic), 60-70°C, 6-7 h | google.com |

| 4-Fluorobenzaldehyde | (E)-1-(piperidin-4-ylmethyl)-1-(4-fluorobenzylidene)amine | Methanol, glacial acetic acid (catalytic), 60-70°C, 6-7 h | google.com |

| General Ketone (R₂C=O) | Substituted Imine | Acid or base catalysis | mdpi.com |

Electrophilic Substitution Reactions on the Amine

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it nucleophilic and susceptible to electrophilic attack. Common electrophilic substitution reactions at the primary amine include alkylation and acylation.

Alkylation: The introduction of alkyl groups to the aminomethyl moiety can be achieved through reaction with alkyl halides. However, a significant challenge in the alkylation of primary amines is the potential for overalkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. researchgate.net The reactivity of the amine increases with each successive alkylation, making it difficult to selectively obtain the mono-alkylated product. researchgate.net To achieve selective mono-alkylation, specific strategies such as using a large excess of the amine or employing protecting group chemistry are often necessary.

Acylation: Acylation of the primary amine in this compound can be readily accomplished using acylating agents such as acyl chlorides or acid anhydrides. This reaction is generally more controllable than alkylation and typically proceeds to form a stable amide bond. N-hydroxysuccinimide (NHS) esters are also commonly used for the acylation of primary amines, particularly in the context of bioconjugation, as they react efficiently under mild conditions. nih.gov

Amidation and Sulfonylation Reactions

Amidation: The primary amine of this compound can be converted to an amide via reaction with a carboxylic acid or its derivatives. A common method involves the use of coupling agents, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), to facilitate the formation of the amide bond. This reaction is widely used in peptide synthesis and for the creation of various amide-containing molecules.

Sulfonylation: The reaction of the aminomethyl group with a sulfonyl chloride (R-SO₂Cl) in the presence of a base yields a sulfonamide. Sulfonamides are an important class of compounds with a wide range of biological activities. The synthesis is typically straightforward and results in a stable S-N bond.

| Reaction Type | Reagents | Product | Reference |

| Amidation | Carboxylic acid, EDCI, HOBt | N-substituted amide | |

| Sulfonylation | Sulfonyl chloride, base | N-substituted sulfonamide |

Bioconjugation Applications of the Amino Group

The primary amine of this compound is a valuable functional handle for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins, peptides, or nucleic acids. Primary amines are among the most common targets for bioconjugation due to their nucleophilicity.

A widely used strategy for modifying biomolecules involves the use of N-hydroxysuccinimide (NHS) esters. These reagents react with primary amines under mild pH conditions to form stable amide bonds. Therefore, this compound could be incorporated as a linker molecule in bioconjugation strategies. After conjugation to a biomolecule via its aminomethyl group, the hydroxyl group and the secondary amine of the piperidine (B6355638) ring would be available for further modifications or for influencing the physicochemical properties of the resulting conjugate.

Chemical Modifications of the Piperidine Hydroxyl Group

The secondary hydroxyl group at the 4-position of the piperidine ring offers another site for chemical derivatization, most notably through oxidation to a carbonyl group.

Oxidation Reactions to Carbonyls

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 3-(aminomethyl)piperidin-4-one. This transformation is a common and important reaction in organic synthesis. Several reagents are available for this purpose, with the choice often depending on the sensitivity of other functional groups in the molecule.

Given the presence of the basic aminomethyl and piperidine nitrogen atoms, it is often necessary to protect these groups prior to oxidation to prevent side reactions. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. The oxidation of an N-protected this compound would be expected to proceed efficiently.

Common methods for the oxidation of secondary alcohols to ketones include:

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine (B128534). Swern oxidations are known for their mild reaction conditions and high yields.

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. The reaction is typically carried out in chlorinated solvents at room temperature.

The general scheme for the oxidation of N-protected this compound is as follows:

| Oxidation Method | Reagents | Key Features | Reference |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Mild conditions, high yields | |

| Dess-Martin Oxidation | Dess-Martin Periodinane | Mild, selective, room temperature |

Derivatization of the Piperidine Nitrogen Atom

The secondary amine within the piperidine ring is a key site for introducing substituents that can significantly influence the molecule's conformation, basicity, and biological activity.

N-Alkylation introduces an alkyl group onto the piperidine nitrogen. This is typically performed by treating the piperidine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to scavenge the resulting hydrohalic acid. researchgate.net Common bases include potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net Care must be taken to control stoichiometry to avoid over-alkylation, which would result in a quaternary ammonium salt. researchgate.net Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for N-alkylation.

N-Acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or acid anhydride, to form an amide. researchgate.net This reaction is generally robust and proceeds under mild conditions, often using a base like triethylamine in a solvent such as dichloromethane (B109758) (DCM). semanticscholar.org The resulting N-acyl group is a neutral moiety that can serve as a hydrogen bond acceptor and introduce diverse structural features. Selective N-acylation of the piperidine nitrogen in the presence of the primary aminomethyl group can be challenging due to the similar nucleophilicity of the two amines and often requires orthogonal protection strategies. scispace.comnih.gov

Given the three reactive sites on this compound, the strategic use of orthogonal protecting groups is essential for achieving regioselective functionalization. researchgate.netresearchgate.net Orthogonal protecting groups are distinct classes of temporary modifications that can be removed under specific conditions without affecting other protecting groups. biosynth.com This allows for the sequential derivatization of the primary amine, secondary amine, and hydroxyl group.

For example, to selectively acylate the piperidine nitrogen, the primary amine and the hydroxyl group could be protected first. The primary amine can be selectively protected with a group like tert-butyloxycarbonyl (Boc), which is stable to the basic conditions often used for piperidine N-acylation but is readily removed with acid (e.g., trifluoroacetic acid, TFA). The hydroxyl group can be protected as a silyl (B83357) ether (e.g., with tert-butyldimethylsilyl chloride, TBDMSCl), which is stable to many reaction conditions but can be removed with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). With the other two sites blocked, the piperidine nitrogen can be cleanly acylated.

The table below outlines common protecting groups and their application in the selective functionalization of this compound.

| Protecting Group | Abbreviation | Target Functional Group(s) | Cleavage Conditions | Orthogonality Example |

| tert-Butyloxycarbonyl | Boc | Primary & Secondary Amines | Strong Acid (e.g., TFA, HCl) | Orthogonal to Fmoc, Cbz (under hydrogenolysis), and many hydroxyl protecting groups. |

| Fluorenylmethyloxycarbonyl | Fmoc | Primary & Secondary Amines | Base (e.g., Piperidine in DMF) | Orthogonal to Boc, Cbz, and acid-labile protecting groups. biosynth.comub.edu |

| Carboxybenzyl | Cbz | Primary & Secondary Amines | Hydrogenolysis (H₂, Pd/C) | Orthogonal to Boc and Fmoc. |

| Silyl Ethers (e.g., TBDMS) | TBDMS | Hydroxyl | Fluoride Ion (e.g., TBAF) | Orthogonal to most amine protecting groups. |

Derivatization Approaches for Enhanced Analytical Characterization

Chemical derivatization can significantly improve the detection and quantification of this compound in complex matrices by attaching a tag that enhances its response in analytical instrumentation.

In mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), the ionization efficiency of an analyte is critical for achieving high sensitivity. This compound, being a basic compound, ionizes reasonably well in positive ion mode. However, its sensitivity can be dramatically improved by "charge-switch" derivatization. This strategy involves covalently attaching a pre-charged or easily ionizable moiety to the molecule.

This derivatization converts a neutral or weakly ionizing molecule into a permanently charged one, ensuring efficient ionization regardless of mobile phase pH. For this compound, reagents targeting its primary or secondary amine groups are ideal. For instance, reagents like N-(4-aminophenyl)piperidine can be used to derivatize analytes, significantly enhancing their proton affinity and signal intensity in positive-ion mode MS. nih.govnsf.gov This approach can improve detection limits by several orders of magnitude. rowan.edu

| Derivatization Reagent Class | Target Functional Group | Purpose in MS Analysis | Example Reagent |

| Pyrylium Salts | Primary Amine | Introduces a permanent positive charge (pyridinium salt). | 2,4,6-Triphenylpyrylium salt |

| High Proton Affinity Tags | Primary/Secondary Amines | Increases proton affinity for enhanced ESI+ signal. | N-(4-aminophenyl)piperidine |

For analytical methods based on UV-Vis or fluorescence spectroscopy, a chromophore or fluorophore must be attached to the molecule. Since the this compound scaffold lacks significant UV absorbance or fluorescence, derivatization is essential for its detection by these techniques.

Reagents that react with primary and secondary amines are widely available for this purpose. For example, dansyl chloride reacts with both the primary and secondary amines of the target molecule to yield highly fluorescent sulfonamide adducts. nih.gov Other common labeling agents include 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and o-phthalaldehyde (B127526) (OPA), the latter being specific for primary amines in the presence of a thiol. nih.govlibretexts.org Attaching a naphthalimide-based fluorophore is another strategy that can produce derivatives with strong fluorescence emission, suitable for creating sensitive molecular probes. mdpi.comnih.gov

| Labeling Reagent | Abbreviation | Target Functional Group(s) | Detection Method |

| Dansyl Chloride | Dns-Cl | Primary & Secondary Amines | Fluorescence, UV-Vis |

| o-Phthalaldehyde | OPA | Primary Amines (with thiol) | Fluorescence |

| 9-Fluorenylmethoxycarbonyl Chloride | Fmoc-Cl | Primary & Secondary Amines | Fluorescence, UV-Vis |

| Naphthalimide Derivatives | - | Primary & Secondary Amines | Fluorescence |

Applications of 3 Aminomethyl Piperidin 4 Ol As a Versatile Molecular Scaffold

Utilization as a Core Building Block in Organic Synthesis

The 3-(Aminomethyl)piperidin-4-ol scaffold is a prized building block in medicinal chemistry due to the desirable physicochemical properties conferred by the piperidine (B6355638) ring. nih.govresearchgate.net The synthesis of substituted piperidines is a central theme in pharmaceutical research, as this motif is present in numerous approved drugs. nih.gov The development of efficient synthetic routes to specific isomers of functionalized piperidines, such as the trans-3,4-disubstituted pattern found in some variants of this scaffold, is crucial. researchgate.net Diastereoselective routes have been developed to produce these building blocks on a large scale, for instance, through the regioselective ring-opening of N-benzyl-3,4-epoxy-piperidine. researchgate.net

Integration into Complex Polycyclic and Heterocyclic Systems

The structural features of this compound make it an ideal candidate for incorporation into more elaborate molecular architectures, including polycyclic and heterocyclic systems. ekb.eg The synthesis of such complex structures is a significant goal in organic chemistry, often aimed at mimicking natural products or creating novel therapeutic agents. nih.govbohrium.comresearchgate.net The piperidine unit can be fused or linked to other ring systems to generate novel scaffolds.

For instance, research has focused on creating tricyclic scaffolds containing a ring-fused piperidine. researchgate.net Starting from a simple piperidone, multi-step syntheses can yield complex systems where the piperidine is part of a larger, rigid framework. researchgate.net Similarly, the piperidine scaffold can be chemically modulated and integrated into benzimidazole (B57391) systems to create inhibitors of the NLRP3 inflammasome, a target for inflammatory diseases. nih.gov The synthesis involves coupling the piperidine unit with other heterocyclic precursors, demonstrating its role in building complex, multi-ring molecules with specific biological functions. nih.gov The development of new synthetic methods continues to expand the ability to construct diverse heterocyclic systems from fundamental building blocks like functionalized piperidines. researchgate.net

Role in the Development of Chiral Scaffolds for Asymmetric Catalysis

Chiral piperidine scaffolds are of immense interest in drug design and are also valuable components in the field of asymmetric catalysis. researchgate.net The defined stereochemistry of these scaffolds can be used to create a chiral environment that influences the outcome of chemical reactions, leading to the selective formation of one enantiomer over another. rsc.org While direct use of this compound in a catalyst was not detailed in the provided sources, the principles of using chiral scaffolds are well-established.

Chiral ligands, catalysts, and auxiliaries containing quaternary carbon centers can guide reactions toward improved regio-, stereo-, and/or enantioselectivity. nih.govbohrium.com Chiral biphenols, for example, have been used as catalysts in asymmetric reactions involving boronates. nih.gov The concept extends to incorporating chiral heterocyclic units, like piperidines, into larger catalytic structures. The synthesis of enantiomerically pure building blocks, such as cis-1-Boc-3-fluoropiperidin-4-ol, is a critical first step in this process. nih.gov Once obtained, these chiral scaffolds can be further elaborated into ligands for metal catalysts or into organocatalysts, where their rigid, well-defined three-dimensional structure is key to inducing asymmetry. nih.gov

Scaffold Morphing Strategies in the Design of Novel Chemical Entities

Scaffold morphing is a rational drug design strategy that involves modifying the core molecular backbone to create novel molecules with potentially improved properties while retaining biological activity. nih.govmdpi.com This chemistry-driven approach is used to explore new intellectual property space and enhance physicochemical or pharmacokinetic profiles. nih.govmdpi.com

Precursor in the Synthesis of Biologically Active Compounds

The fight against malaria is challenged by the emergence of drug-resistant strains of Plasmodium falciparum, necessitating the development of new antimalarial agents. nih.govnih.govhilarispublisher.com The 4-aminoquinoline (B48711) core, found in the established drug chloroquine, remains a valuable template for designing new analogues. nih.govhilarispublisher.com The this compound scaffold serves as a key precursor for creating novel side chains to attach to the quinoline (B57606) core.

In one study, a set of functionalized quinoline analogues decorated with a modified piperidine-containing side chain was synthesized. nih.govnih.gov Both amino- and (aminomethyl)quinolines were prepared by coupling various piperidine derivatives to different quinoline carboxaldehydes or chloroquinolines. nih.gov This work resulted in the creation of 18 novel quinoline-piperidine conjugates. nih.govnih.gov Evaluation of their in vitro antiplasmodium activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum revealed that several of the 4-aminoquinoline derivatives exhibited potent activity in the nanomolar range against both strains, with no associated cytotoxicity. nih.gov

Below is a data table summarizing the antiplasmodium activity of selected novel (aminomethyl)quinoline-piperidine conjugates from the study.

| Compound ID | Modification | IC₅₀ NF54 (µM) | IC₅₀ K1 (µM) |

| 17a | 2-quinoline | 2.50 | 3.51 |

| 17c | 6-fluoro-2-quinoline | 2.16 | 4.64 |

| 17d | 6-methoxy-2-quinoline | 1.15 | 1.95 |

| 17f | 7-chloro-2-quinoline | 1.76 | 2.05 |

| Chloroquine | Reference Drug | 0.017 | 0.250 |

| Data sourced from a study on novel quinoline-piperidine scaffolds. nih.gov |

These findings underscore the value of the piperidine scaffold in developing new antimalarial candidates that can circumvent existing resistance mechanisms. nih.govresearchgate.net

Targeted protein degradation (TPD) is an emerging therapeutic strategy that utilizes small molecules, often called proteolysis-targeting chimeras (PROTACs), to eliminate specific disease-causing proteins from cells. sigmaaldrich.comrsc.org These bifunctional molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. sigmaaldrich.comtocris.com The construction of libraries of these degraders requires a diverse set of chemical building blocks. sigmaaldrich.comprecisepeg.com

The this compound scaffold, with its multiple functional handles, is a valuable component for synthesizing these building blocks. The amine and hydroxyl groups can serve as attachment points for linkers or for the E3 ligase ligands. The modular design of degraders means that building blocks containing specific E3 ligand-linker conjugates can be prepared and then readily coupled to a ligand for the protein of interest. sigmaaldrich.com This streamlined approach facilitates the rapid, parallel synthesis of numerous degrader analogues for screening and optimization. sigmaaldrich.com While the search results list many amine-containing fragments as protein degrader building blocks, they confirm the general principle that functionalized heterocyclic amines are key components in this area of research. labsolu.ca The development of diverse building blocks is crucial for expanding the scope and success of targeted protein degradation. rsc.org

Components in Enzyme Inhibitor Design (e.g., CHK1 Inhibitors, Tryptase Inhibitors, METTL3 Inhibitors)

The unique arrangement of functional groups on the this compound scaffold allows it to serve as an anchor for building inhibitors that can form multiple interactions within the active sites of enzymes.

CHK1 Inhibitors

Checkpoint kinase 1 (CHK1) is a crucial enzyme in the DNA damage response pathway, making it a significant target for cancer therapy. A comprehensive review of scientific literature did not yield specific examples of CHK1 inhibitors that explicitly incorporate the this compound scaffold. However, research into CHK1 inhibitors frequently utilizes related piperidine-containing fragments, such as 4-(aminomethyl)piperidine (B1205859), to optimize potency and selectivity. These scaffolds often serve to position other functional groups correctly for interaction with the kinase hinge region or other key residues.

Tryptase Inhibitors

Human β-tryptase is a serine protease released from mast cells and is implicated in inflammatory and allergic conditions like asthma. While various piperidine derivatives have been explored as core components in the design of tryptase inhibitors, a detailed search of published research did not identify specific inhibitors constructed using the this compound moiety. The general strategy in this area often involves using piperidine rings to link larger pharmacophoric groups, such as benzamidines, which interact with the enzyme's active site.

METTL3 Inhibitors

Methyltransferase-like 3 (METTL3) is the catalytic subunit of the N6-methyladenosine (m6A) RNA methyltransferase complex and has emerged as a key target in oncology, particularly for acute myeloid leukemia (AML). Structure-based drug design has successfully utilized a very close structural analog, the 3-(aminomethyl)piperidin-3-ol scaffold, to develop potent and selective METTL3 inhibitors.

In a notable study, this piperidine scaffold was instrumental in creating a series of inhibitors that compete with the natural cofactor S-adenosyl methionine (SAM). The charged nitrogen of the piperidine ring is crucial for anchoring the inhibitor within the METTL3 active site by forming a salt bridge with the residue Asp395. The chirality of the hydroxyl group on the piperidine ring was found to be essential for binding affinity. Research demonstrated that for all tested compounds, the (R)-configuration of the piperidin-3-ol moiety exhibited a significantly stronger binding affinity—ranging from 3 to 100 times greater—than the corresponding (S)-enantiomer. This stereochemical preference underscores the precise conformational fit required for effective inhibition.

Through guided optimization, this scaffold contributed to the development of highly potent inhibitors. For example, Compound 54, which incorporates the 1-(6-(benzylamino)pyrimidin-4-yl)-3-(aminomethyl)piperidin-3-ol core, demonstrated a half-maximal inhibitory concentration (IC50) of 54 nM against the METTL3/METTL14 complex and showed significant growth inhibition in AML cell lines.

| Compound | Core Scaffold | METTL3/METTL14 IC50 | MOLM-13 Cell Line GI50 |

|---|---|---|---|

| Compound 1 | 3-(Aminomethyl)piperidin-3-ol derivative | Not specified | Not specified |

| Compound 54 | 1-(6-(benzylamino)pyrimidin-4-yl)-3-(aminomethyl)piperidin-3-ol derivative | 54 nM | 6 µM |

Application in Optoelectronic Materials Research (for derived Schiff bases)

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are widely studied for their applications in optoelectronics and material science due to their conjugated imine group and synthetic versatility. The primary amine of this compound makes it a suitable candidate for forming such derivatives.

While a specific investigation into Schiff bases derived directly from this compound was not found in the reviewed literature, extensive research on the closely related isomer, 4-(aminomethyl)piperidine, provides insight into the potential of this compound class. Studies on Schiff bases derived from 4-(aminomethyl)piperidine and various aldehydes have shown that these materials possess properties suitable for optoelectronic applications. For instance, these compounds exhibit low absorbance in the visible range and have optical band gaps (Eg) that can be tuned, with reported values around 3.07 eV to 3.24 eV. Such characteristics suggest that the derived materials have high photo-response and could be suitable for use in various optoelectronic devices. Although direct data is not available, it is plausible that Schiff bases synthesized from this compound would exhibit similarly interesting optical and electronic properties, potentially influenced by the presence of the hydroxyl group.

| Derived Schiff Base Compound | Optical Band Gap (Eg) |

|---|---|

| Compound 3a | 3.24 eV |

| Compound 3b | 3.07 eV |

Mechanistic Investigations and Structure Activity Relationship Sar Studies of 3 Aminomethyl Piperidin 4 Ol Derivatives

Elucidation of Reaction Mechanisms in Synthetic Transformations

The synthesis of substituted piperidines, including 3-(aminomethyl)piperidin-4-ol derivatives, often involves complex multi-step sequences where an understanding of the reaction mechanism is key to controlling stereochemistry and achieving desired yields. Two common strategies for preparing the 3,4-substituted piperidine (B6355638) core are the hydroboration/oxidation of a pyridine (B92270) precursor and the regioselective ring-opening of a 3,4-epoxypiperidine intermediate.

In the synthesis of trans-3,4-disubstituted piperidines, a hydroboration/oxidation sequence starting from a 4-hydroxymethylpyridine derivative can be employed. The regioselectivity of this reaction is significantly influenced by the basic piperidine nitrogen atom. Another powerful method involves the nucleophilic ring-opening of an N-protected-3,4-epoxypiperidine. The mechanism of this reaction is highly dependent on the nucleophile and reaction conditions. For instance, using lithium cyanide (LiCN), the nucleophilic attack occurs preferentially at the C4 position, leading to the formation of a trans-4-amino-3-hydroxypiperidine derivative. The regioselectivity is rationalized by steric factors and the conformational arrangement of the piperidine ring during the nucleophilic attack.

Reductive amination is another key transformation used to introduce the aminomethyl group or other amino substituents. This reaction typically proceeds through the formation of an iminium ion intermediate, which is then reduced. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and reaction conditions, allowing for the diastereoselective synthesis of specific isomers.

Comprehensive Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies involve systematic modifications of the scaffold to map the pharmacophore and optimize potency and selectivity.

Systematic structural modifications of the piperidine scaffold have been shown to significantly impact biological activity. For example, in a series of 4-aminopiperidine (B84694) derivatives developed as antifungal agents, the nature of the substituents on both the piperidine nitrogen and the 4-amino group was found to be critical. While this study focused on a 4-amino scaffold, the principles are directly applicable to 3,4-disubstituted analogs.

Key findings from such studies often reveal that:

N-Piperidine Substituents: The size and nature of the group on the piperidine nitrogen can drastically alter activity. For instance, substituting the nitrogen with benzyl (B1604629) or phenylethyl groups can be beneficial for antifungal activity.

N-Amino Substituents: The length and branching of alkyl chains on the amino group are crucial. Long, unbranched alkyl chains, such as an n-dodecyl group, have been shown to confer potent activity in certain contexts.

Ring Modifications: The introduction of substituents on the piperidine ring itself, as in the case of this compound, creates specific stereochemical and conformational constraints that are critical for receptor binding.

| Compound | R1 (on Piperidine N) | R2 (on Amino N) | Biological Activity (Example) |

|---|---|---|---|

| Derivative A | Benzyl | n-Dodecyl | High Antifungal Activity |

| Derivative B | Phenylethyl | n-Dodecyl | High Antifungal Activity |

| Derivative C | Benzyl | Cyclohexyl | Low Antifungal Activity |

| Derivative D | Methyl | - | Variable (Context-Dependent) |

Stereochemistry plays a pivotal role in the biological activity of chiral compounds like this compound derivatives. The spatial arrangement of the aminomethyl and hydroxyl groups (cis or trans) and the absolute configuration (R or S) at the chiral centers determine how the molecule fits into a biological target, such as an enzyme's active site or a receptor's binding pocket.

It is a well-established principle that different stereoisomers of a drug can have significantly different potencies, efficacies, and even different pharmacological effects. For example, in antimalarial compounds, only isomers with the natural (5S, αS) stereochemistry displayed significant potency, suggesting that cellular uptake and target binding are highly stereoselective processes. The synthesis of stereochemically pure isomers is therefore a critical objective in drug development to maximize therapeutic effects and minimize potential off-target activities.

The observed changes in biological activity upon structural modification can often be rationalized by considering the physicochemical properties of the substituents. Electronic effects, steric hindrance, and lipophilicity are key factors.

Lipophilicity: In many cases, increasing the lipophilicity of a molecule enhances its ability to cross cell membranes, which can lead to improved activity. This explains why long alkyl chains on the amino group of certain antifungal piperidines lead to higher potency.

Steric Effects: The size and shape of a substituent can influence how well a molecule binds to its target. Bulky groups may cause steric clashes that prevent optimal binding, while smaller groups might not provide sufficient contact.

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the charge distribution within a molecule, affecting its ability to form hydrogen bonds or engage in other electrostatic interactions with a biological target. For example, the placement of halogen atoms on an aromatic ring can modulate both electronic properties and lipophilicity, leading to improved inhibitory activity.

Spectroscopic Characterization Techniques for Structural Confirmation and Analysis

The unambiguous determination of the structure and stereochemistry of this compound derivatives relies heavily on modern spectroscopic techniques.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR Spectroscopy: Proton NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the coupling constant (J) provides information about the dihedral angle between adjacent protons. This is particularly useful in determining the relative stereochemistry (cis/trans) of substituents on the piperidine ring. For instance, the magnitude of the coupling constants between protons on C3 and C4 can help distinguish between axial and equatorial orientations of the substituents.

| Proton | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| H on N (NH) | 1.5 - 3.0 | Broad signal, position is concentration and solvent dependent. |

| H on C adjacent to N (C2, C6) | 2.5 - 3.2 (axial/equatorial) | Often complex multiplets. |

| H on C adjacent to OH (C4) | 3.5 - 4.2 | Position is dependent on stereochemistry. |

| H on C with aminomethyl (C3) | 1.5 - 2.5 | Position and multiplicity depend on other substituents. |

| H on CH₂ of aminomethyl | 2.5 - 3.0 | Often appears as two distinct signals or a multiplet. |

NOESY NMR (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is indispensable for determining stereochemistry. NOESY detects spatial proximity between protons. A cross-peak between two protons in a NOESY spectrum indicates that they are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. This is used to establish the relative configuration of substituents on the piperidine ring. For example, a NOE between the proton at C3 and a proton at C4 would provide strong evidence for their cis relationship.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a critical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its primary amine (-NH₂), secondary amine (-NH-), and hydroxyl (-OH) groups, in addition to the aliphatic C-H bonds of the piperidine ring.

Investigations into piperidine derivatives show that substitutions on the ring influence the vibrational frequencies. nih.gov The presence of hydroxyl and aminomethyl groups in this compound would lead to a complex region between 3200 and 3500 cm⁻¹ due to overlapping N-H and O-H stretching vibrations. Hydrogen bonding, both inter- and intramolecular, would cause these bands to be broad. Other key vibrations include C-H stretching (2850-3000 cm⁻¹), N-H bending (around 1600 cm⁻¹), and C-O and C-N stretching in the fingerprint region (1000-1300 cm⁻¹). nih.gov

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| O-H (Alcohol) | Stretching | 3200-3500 (Broad) | Broadness due to hydrogen bonding. |

| N-H (Primary Amine) | Stretching | 3300-3500 (Two bands) | Overlaps with O-H and secondary amine N-H stretching. |

| N-H (Secondary Amine) | Stretching | 3200-3400 (Broad) | Overlaps with O-H and primary amine N-H stretching. |

| C-H (Aliphatic) | Stretching | 2850-2960 | Characteristic of the piperidine ring and aminomethyl group. |

| N-H (Primary Amine) | Bending (Scissoring) | 1590-1650 | Confirms the presence of the -NH₂ group. |

| C-O (Alcohol) | Stretching | 1050-1200 | Appears in the fingerprint region. |

| C-N (Amine) | Stretching | 1020-1250 | Appears in the fingerprint region. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments.

For this compound (C₆H₁₄N₂O), the expected exact mass would be 130.1106 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 130. Subsequent fragmentation is crucial for structural confirmation. Studies on related piperidine alkaloids and derivatives indicate common fragmentation pathways. nih.gov For this compound, key fragmentation would likely involve:

Loss of a water molecule (-H₂O) from the hydroxyl group, leading to a fragment at m/z 112.

Alpha-cleavage adjacent to the nitrogen atoms. Cleavage of the aminomethyl group (-CH₂NH₂) would result in a fragment at m/z 100.

Ring cleavage of the piperidine scaffold, producing a variety of smaller characteristic fragments.

Data from the structural isomer 4-(aminomethyl)piperidine (B1205859) shows a base peak at m/z 56, which corresponds to a fragment from the piperidine ring, indicating this is a very stable fragmentation product. chemicalbook.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Proposed Fragment | Formula | Notes |

| 130 | [M]⁺ | [C₆H₁₄N₂O]⁺ | Molecular Ion |

| 113 | [M - NH₃]⁺ | [C₆H₁₁O]⁺ | Loss of ammonia (B1221849) from the aminomethyl and ring proton. |

| 112 | [M - H₂O]⁺ | [C₆H₁₂N₂]⁺ | Loss of water from the hydroxyl group. |

| 100 | [M - CH₂NH₂]⁺ | [C₅H₁₀NO]⁺ | Loss of the aminomethyl radical. |

| 84 | [C₅H₁₀N]⁺ | [C₅H₁₀N]⁺ | Fragment corresponding to the piperidine ring after loss of substituents. |

| 56 | [C₃H₆N]⁺ | [C₃H₆N]⁺ | A common, stable fragment resulting from piperidine ring cleavage. chemicalbook.com |

Lack of Publicly Available Computational Research Data for this compound

Despite the growing importance of computational chemistry in drug discovery and molecular analysis, a comprehensive search of scientific literature and chemical databases reveals a significant gap in publicly available theoretical and computational research specifically focused on the compound This compound . Consequently, the detailed analysis requested for this article, covering molecular dynamics, in silico screening, molecular descriptors, and quantum chemical calculations, cannot be fulfilled at this time.

Computational studies, including molecular dynamics (MD) simulations, computer-aided drug design (CADD), and quantum chemistry, are routinely performed on molecules containing the piperidine scaffold. These studies are crucial for understanding how such molecules interact with biological targets, predicting their pharmacokinetic properties, and elucidating their electronic structure and reactivity. However, specific research applying these sophisticated computational methods to this compound has not been published in accessible literature.

Topological Polar Surface Area (TPSA): A key indicator of a molecule's ability to permeate cell membranes.

Lipophilicity Parameters (Log P): Crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Rotatable Bonds and Fractional sp3 Carbon Content: Descriptors related to molecular flexibility and three-dimensional complexity, which influence binding affinity and drug-likeness.

The absence of dedicated research articles and database entries for this compound prevents the creation of a scientifically accurate and detailed article based on the requested outline. While methodologies for these computational approaches are well-established, their specific application and the resulting data for this particular compound are not documented in the public domain.

Computational Chemistry and Theoretical Approaches for 3 Aminomethyl Piperidin 4 Ol Research

Conformational Analysis of the Piperidine (B6355638) Ring System

The conformational landscape of the piperidine ring in 3-(aminomethyl)piperidin-4-ol is a critical determinant of its biological activity and physicochemical properties. Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize torsional strain. However, the presence of the nitrogen heteroatom and substituents introduces complexities, including nitrogen inversion and the influence of electrostatic interactions. rsc.orgnih.gov Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are instrumental in elucidating the preferred conformations and the energy barriers between them. nih.govnih.gov

The substituents on the piperidine ring, the aminomethyl group at the 3-position and the hydroxyl group at the 4-position, can exist in either axial or equatorial orientations. The relative stability of these conformers is governed by a combination of steric and electronic effects. Generally, bulky substituents favor the equatorial position to avoid 1,3-diaxial interactions. nih.gov However, the presence of polar substituents and the nitrogen atom can lead to stabilizing or destabilizing electrostatic interactions that may favor axial conformations in certain contexts. nih.govnih.govresearchgate.net

Table 1: Representative Conformational Free Energy Differences (ΔG°) for Monosubstituted Piperidines

| Substituent (R) at C-4 | Conformer Preference (Free Base) | -ΔG° (kcal/mol) - Equatorial | -ΔG° (kcal/mol) - Axial |

| Methyl | Equatorial | 1.7 | 0.0 |

| Phenyl | Equatorial | 2.9 | 0.0 |

| Hydroxyl | Equatorial | 0.6 | 0.0 |

| Fluoro | Equatorial | 0.25 | 0.0 |

Note: This table presents generalized data from studies on 4-substituted piperidines to illustrate the principles of conformational analysis. The values are approximate and can be influenced by the specific computational methods and conditions used. The preference for the equatorial position is indicated by a positive -ΔG° value.

Systematic computational analysis, often using methods like M06-2X/def2-QZVPP, can predict the experimentally observed conformers with high accuracy. nih.gov These calculations can be performed in the gas phase and in solution using models like the polarizable continuum model (PCM) to account for solvent effects. nih.gov Such studies have revealed that delocalization forces, charge-dipole interactions, and hyperconjugation play significant roles in determining conformational preferences in addition to classic steric hindrance. nih.govresearchgate.net

Structure-Guided Design Principles from X-ray Crystallography Data of Related Scaffolds

While the specific X-ray crystal structure of this compound is not available in the public domain, the principles of structure-guided design derived from crystallographic data of related piperidine-containing ligands are highly relevant. X-ray crystallography provides precise three-dimensional structural information of a ligand bound to its biological target, which is invaluable for understanding binding modes and designing new molecules with improved potency and selectivity. nih.gov

The piperidine scaffold is a common motif in medicinal chemistry due to its ability to present substituents in well-defined three-dimensional orientations, making it an attractive component for structure-based drug design. thieme-connect.com Analysis of X-ray crystal structures of protein-ligand complexes where the ligand contains a piperidine ring reveals key interactions that drive binding affinity. These interactions can include hydrogen bonds involving the piperidine nitrogen or hydroxyl groups, as well as hydrophobic interactions with the carbon backbone.

For example, in the design of inhibitors for enzymes like phosphoinositide-3-kinase (PI3K), a piperidine ring can be introduced to add flexibility and improve aqueous solubility. acs.org The crystal structure of such inhibitors bound to the enzyme can reveal crucial hydrogen bonding interactions, for instance, with residues like VAL851 in the hinge region of PI3K-α. acs.org This structural insight allows for the rational design of modifications to the piperidine scaffold to enhance these interactions and improve inhibitory activity.

Table 2: Examples of Piperidine Scaffolds in Structure-Guided Drug Design

| Target Protein | Role of Piperidine Scaffold | Key Interactions Observed via X-ray Crystallography |

| MERS-CoV 3CL Protease | Exploiting subsite binding interactions for improved pharmacological activity. nih.gov | Hydrogen bonds, hydrophobic interactions within the enzyme's binding pocket. nih.gov |

| HDM2-p53 Interaction | Providing a core structure with acceptable potency for inhibition. thieme-connect.com | Specific vector orientation of substituents to interact with key residues. thieme-connect.com |

| Phosphoinositide-3-Kinase (PI3K) | Introducing flexibility and improving aqueous solubility. acs.org | Hydrogen bonding with hinge region residues (e.g., VAL851). acs.org |

The conformational preferences of the piperidine ring, as discussed in the previous section, are critical in structure-guided design. The chair conformation places substituents in distinct axial and equatorial positions, which can be exploited to achieve optimal interactions with a protein binding site. nih.gov By analyzing a database of crystal structures containing piperidine moieties, common binding patterns and favorable substituent orientations can be identified. This knowledge can then be applied to the design of novel ligands, including derivatives of this compound, for specific biological targets. The introduction of chiral centers on the piperidine ring can further refine the three-dimensional structure, leading to enhanced activity and selectivity. thieme-connect.com

Q & A

Q. What are the recommended synthetic routes for 3-(Aminomethyl)piperidin-4-ol, and how can reaction yields be optimized?

Methodological Answer: The synthesis of this compound derivatives often involves reductive amination or protection-deprotection strategies. For example, a multi-step synthesis of structurally similar compounds (e.g., 1-Cbz-4-(aminomethyl)piperidine) includes:

Protection : Use of benzyl chloroformate (Cbz-Cl) to protect the amine group.

Functionalization : Alkylation or coupling reactions with reagents like 2-chloropyrimidine under inert conditions (e.g., THF, 60°C, 12 hours).

Deprotection : Catalytic hydrogenation (H₂/Pd-C) to remove the Cbz group .

Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Adjust solvent polarity (e.g., switch from THF to DCM for better solubility).

- Use excess reducing agents (e.g., NaBH₄) for reductive amination steps to improve yields.

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Key analytical techniques include:

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to reference data. For piperidine derivatives, expect signals for the aminomethyl group (δ 2.5–3.5 ppm) and hydroxyl group (δ 1.5–2.5 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ = 131.15 g/mol for C₆H₁₄N₂O) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% for most research applications) .

Q. How can computational methods predict the reactivity and stability of this compound in different solvents?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model solvation effects. Polar solvents (e.g., water) stabilize the hydroxyl and amine groups via hydrogen bonding, while non-polar solvents (e.g., toluene) may induce conformational changes .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the hydroxyl group exhibits high electron density, making it prone to oxidation .

- Solubility Prediction : Tools like COSMO-RS estimate solubility parameters (e.g., 25 mg/mL in water at 25°C) .

Q. How do polymorphic forms of this compound derivatives affect pharmacological activity?

Methodological Answer: Polymorphism in piperidine derivatives (e.g., 3-(4-amino-1-oxo-isoindol-2-yl)piperidine-2,6-dione) can alter bioavailability and receptor binding. Key steps to study polymorphism:

Screening : Recrystallize the compound from solvents of varying polarity (e.g., ethanol vs. ethyl acetate).

Characterization : Use X-ray diffraction (XRPD) and DSC to identify distinct crystalline forms .

Activity Assays : Compare IC₅₀ values across polymorphs in target assays (e.g., enzyme inhibition).

Q. How should researchers address contradictions in toxicity data for this compound analogs?

Methodological Answer: Discrepancies in toxicity profiles (e.g., skin irritation vs. non-irritation in structurally similar compounds) require:

Source Evaluation : Prioritize data from GHS-compliant SDS sheets (e.g., skin irritation Category 2 in piperidin-4-one derivatives ).

In Silico Toxicology : Use tools like ProTox-II to predict LD₅₀ and hepatotoxicity .

Experimental Validation : Perform Ames tests or zebrafish embryo assays to resolve conflicts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.